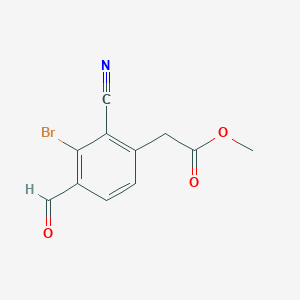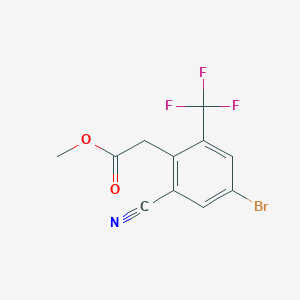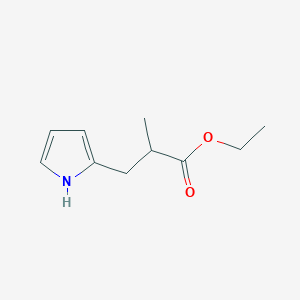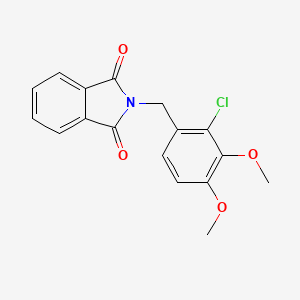
Methyl 3-bromo-2-cyano-4-formylphenylacetate
Vue d'ensemble
Description
Methyl 3-bromo-2-cyano-4-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-cyano-4-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by the introduction of cyano and formyl groups through controlled reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The cyano group can be reduced to amines.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenylacetate derivatives.
Applications De Recherche Scientifique
Methyl 3-bromo-2-cyano-4-formylphenylacetate is used in scientific research for its reactivity and functional group diversity. It serves as a building block in organic synthesis, allowing the creation of more complex molecules. In medicinal chemistry, it can be used to synthesize potential pharmaceutical compounds. Its unique structure also makes it a subject of study in material science and chemical biology.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-2-cyano-4-formylphenylacetate in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution, the cyano group can undergo reduction or hydrolysis, and the formyl group can be oxidized or reduced. These reactions are facilitated by the electronic properties of the phenyl ring and the substituents.
Comparaison Avec Des Composés Similaires
- Methyl 3-bromo-2-cyano-4-methylphenylacetate
- Methyl 3-bromo-2-cyano-4-hydroxyphenylacetate
- Methyl 3-bromo-2-cyano-4-nitrophenylacetate
Comparison: Methyl 3-bromo-2-cyano-4-formylphenylacetate is unique due to the presence of the formyl group, which adds additional reactivity compared to similar compounds. The formyl group allows for further functionalization through oxidation or reduction, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-(3-bromo-2-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10(15)4-7-2-3-8(6-14)11(12)9(7)5-13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFCAWFRJUNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)





![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)
![3-[(4-Ethoxypyrazol-1-yl)methyl]aniline](/img/structure/B1414277.png)
![Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate](/img/structure/B1414278.png)


![Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate](/img/structure/B1414282.png)

